molecular formula C15H10N2O2 B8292419 6-Nitro-2-phenylquinoline

6-Nitro-2-phenylquinoline

Cat. No. B8292419
M. Wt: 250.25 g/mol
InChI Key: QGJPWQJZBMPMAT-UHFFFAOYSA-N
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Patent
US07674809B2

Procedure details

Pd/C (10%; 0.60 g) is added to 2-phenyl-6-nitroquinoline (7 g, 0.028 mol) in THF (300 ml) and methanol (300 ml). The mixture is hydrogenated at room temperature and at 1 atm. The catalyst is filtered off, the filtrate is evaporated and the product is recrystallized from isopropyl ether. Yield: 5.7 g (92%); Rf (9/1 chloroform/methanol): 0.56; IR (KBr): 3455, 3320, 3205, 1625, 1495 cm−1.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([N+:17]([O-])=O)[CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C1COCC1.CO.[Pd]>[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([NH2:17])[CH:13]=3)[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at room temperature and at 1 atm
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the product is recrystallized from isopropyl ether

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC2=CC=C(C=C2C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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